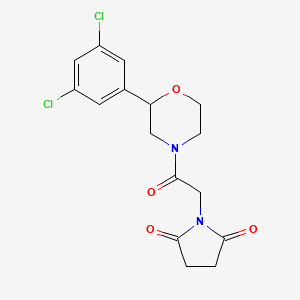![molecular formula C8H9FN2O4S B2685171 2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid CAS No. 1343948-45-7](/img/structure/B2685171.png)
2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid is a chemical compound with the molecular formula C8H9FN2O4S and a molecular weight of 248.23 g/mol . It is known for its unique structure, which includes a fluoro group and a sulfonamide group attached to a phenyl ring, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid typically involves the reaction of 2-fluoro-4-nitroaniline with glycine under specific conditions. The reaction proceeds through a series of steps including nitration, reduction, and sulfonation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and controlled reaction environments to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the nitro group to an amine group.
Substitution: This reaction can replace the fluoro group with other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines .
Wissenschaftliche Forschungsanwendungen
2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s stability and binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Fluoro-4-nitrophenyl)amino]acetic acid
- 2-[(2-Chloro-4-sulfamoylphenyl)amino]acetic acid
- 2-[(2-Fluoro-4-aminophenyl)amino]acetic acid
Uniqueness
2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid is unique due to the presence of both a fluoro group and a sulfonamide group, which confer specific chemical and biological properties. These functional groups make it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-(2-fluoro-4-sulfamoylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O4S/c9-6-3-5(16(10,14)15)1-2-7(6)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)(H2,10,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXRDQUQDNCISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2685090.png)
![1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685093.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2685098.png)


![5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2685104.png)
![(E)-3-(2,3-Dichloropyridin-4-yl)-1-[5-methyl-1-(4-methylphenyl)triazol-4-yl]prop-2-en-1-one](/img/structure/B2685105.png)

![2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2685108.png)
![5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B2685109.png)

